N-tert-butylnaphthalene-2-carboxamide
Overview
Description
N-tert-Butylnaphthalene-2-carboxamide is an organic compound with the molecular formula C15H17NO. It is a derivative of naphthalene, where the carboxamide group is substituted at the second position and the nitrogen atom is bonded to a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Scientific Research Applications
N-tert-Butylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and bioavailability.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.
Future Directions
The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.
Relevant Papers The available resources do not provide specific peer-reviewed papers related to this compound . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalene-2-carboxamide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives
Reduction: Naphthalene-2-carboxamide
Substitution: Halogenated or nitrated naphthalene derivatives
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-carboxamide
- N-tert-Butylbenzamide
- N-tert-Butyl-1-naphthamide
Uniqueness
N-tert-Butylnaphthalene-2-carboxamide stands out due to its unique combination of stability, reactivity, and biological activity. Compared to similar compounds, it offers enhanced solubility and bioavailability, making it a valuable compound for various applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
N-tert-butylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOLOZPACRWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349881 | |
Record name | N-tert-butylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82740-58-7 | |
Record name | N-tert-butylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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